1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one

Physicochemical profiling Medicinal chemistry Lead optimization

1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one (CAS 676486-43-4) is a bicyclic heterocycle comprising a cyclopentanone ring fused to an N-methylpyrrole. Its molecular formula is C₈H₉NO with a molecular weight of 135.16 g/mol.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
Cat. No. B15205868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1CC(=O)C2
InChIInChI=1S/C8H9NO/c1-9-3-2-6-4-7(10)5-8(6)9/h2-3H,4-5H2,1H3
InChIKeyRLOIJDXYMLXMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one: Core Structure and Procurement-Relevant Identity


1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one (CAS 676486-43-4) is a bicyclic heterocycle comprising a cyclopentanone ring fused to an N-methylpyrrole. Its molecular formula is C₈H₉NO with a molecular weight of 135.16 g/mol . The compound features a reactive ketone carbonyl at position 5 and an N-methyl substituent that distinguishes it from the NH parent scaffold. This scaffold belongs to the cyclopenta[b]pyrrole family, a privileged chemotype in medicinal chemistry for constructing angiotensin-converting enzyme inhibitors, DPP-IV inhibitors, and DHODH inhibitors [1]. The compound is primarily sourced as a research intermediate, with commercial availability from multiple specialty chemical suppliers .

Why 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one Cannot Be Replaced by Generic Cyclopenta[b]pyrrole Analogs


The 1-methyl and 5-keto substituents on the cyclopenta[b]pyrrole core are not decorative; they determine the compound's reactivity, physicochemical properties, and biological target engagement in ways that generic in-class compounds cannot replicate. The N-methyl group eliminates the hydrogen-bond donor capacity of the pyrrole NH, alters the electron density of the π-system, and increases lipophilicity relative to the NH analog (4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one, CAS 313663-81-9) . The ketone at position 5 provides a unique handle for C–C bond formation (e.g., Grignard addition, Wittig olefination) and for reductive amination to generate amine derivatives, reactions that are unavailable on fully reduced octahydro scaffolds used in DPP-IV inhibitor programs [1]. Replacing this compound with a non-ketone analog or a regioisomeric cyclopenta[c]pyrrole would either abolish key reactivity or introduce different ring-strain and electronic profiles that alter downstream synthetic outcomes. The quantitative evidence below demonstrates precisely where these differences translate into measurable selection criteria.

Quantitative Differentiation Evidence for 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one Against In-Class Analogs


Molecular Weight and Lipophilicity Shift Relative to NH Analog

The N-methyl substitution on 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one increases the molecular weight by 14.02 Da compared to the NH parent (4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one, CAS 313663-81-9) and eliminates one hydrogen-bond donor. This change is predicted to increase calculated logP by approximately 0.5–0.8 units based on fragment-based contributions . The absence of an N–H donor eliminates a potential site for metabolic N-glucuronidation or N-oxidation, a property that is relevant when the scaffold is used as a fragment for further derivatization [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Ketone Carbonyl Reactivity vs. Fully Reduced Octahydro Scaffolds

The 5-keto group of 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is a reactive carbonyl that can participate in nucleophilic addition, condensation, and reductive amination reactions. In contrast, fully saturated octahydrocyclopenta[b]pyrrole derivatives used as DPP-IV inhibitors (e.g., compound 9l, IC₅₀ = 0.01 μM against DPP-IV [1]) lack this carbonyl and must be functionalized through their nitrile or carboxylate groups. The ketone offers a distinct synthetic entry point: reductive amination with primary amines can generate N-alkyl derivatives in one step, a transformation not directly accessible on octahydro scaffolds [2].

Synthetic chemistry Building block Functional group interconversion

Analytical Characterization by GC-MS: Spectral Confirmation for Identity and Purity

The compound has a verified GC-MS spectrum deposited in the SpectraBase database, providing a reference electron ionization mass spectrum that can be used for identity confirmation and purity assessment [1]. The molecular ion peak at m/z 135 (M⁺) together with characteristic fragments allows unambiguous discrimination from the NH analog (MW 121) and from isobaric impurities. This is a procurement-relevant attribute because it enables incoming quality control without requiring in-house development of analytical methods.

Analytical chemistry Quality control Structure verification

N-Methylpyrrole vs. Pyrrole: Impact on π-Electron Density and Electrophilic Substitution Regioselectivity

The N-methyl group in 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one donates electron density into the pyrrole ring via inductive effect, increasing the reactivity of the C-2 and C-3 positions toward electrophilic substitution compared to the NH analog. This effect has been quantitatively characterized for N-methylpyrrole: the relative rate of electrophilic substitution (e.g., Vilsmeier–Haack formylation) is approximately 2- to 5-fold higher for N-methylpyrrole than for pyrrole itself [1]. While direct measurements on the fused cyclopenta[b]pyrrole system are lacking, the class-level inference is supported by extensive data on monocyclic N-methylpyrroles.

Regioselective synthesis Electrophilic substitution Heterocyclic chemistry

Synthetic Accessibility via Aza-Piancatelli/ Hydroamination Cascade

The cyclopenta[b]pyrrole scaffold, including N-substituted variants, can be assembled through a calcium(II)/copper(II)-catalyzed aza-Piancatelli/hydroamination cascade starting from 2-furylcarbinols, anilines, and secondary alcohols [1]. This one-pot method provides access to diverse N-aryl and N-alkyl derivatives in yields ranging from 43% to 87% under mild conditions (typically 60 °C, 16 h). While the specific yield for 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is not reported in this study, the methodology demonstrates that the N-methyl substituent is compatible with the catalytic system. In contrast, traditional multi-step routes to similar scaffolds (e.g., Pauson–Khand cyclization followed by N-functionalization) often require 4–6 synthetic steps and employ toxic cobalt reagents [2].

One-pot synthesis Catalytic method Diversity-oriented synthesis

Procurement-Guiding Application Scenarios for 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one


Fragment-Based Drug Discovery Targeting N-Methylpyrrole-Containing Scaffolds

When a medicinal chemistry program aims to explore the cyclopenta[b]pyrrole chemotype as a fragment for kinase or nuclear receptor targets, 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one provides a pre-methylated, low-molecular-weight (135 Da) starting point. The absence of an N–H donor eliminates a potential metabolic soft spot, and the ketone offers a versatile anchor for fragment growing via reductive amination or Grignard addition (Section 3, Evidence Item 2) [1]. This makes the compound preferable to the NH analog for programs where oral bioavailability is a design goal.

Synthetic Methodology Development Using Catalytic Aza-Piancatelli Cascades

Researchers developing new catalytic methods for heterocycle synthesis can use this compound as a benchmark substrate to test catalyst scope and functional group tolerance. The one-pot Ca(II)/Cu(II) cascade methodology (Section 3, Evidence Item 5) is directly applicable to N-methyl variants, and the compound's well-defined GC-MS spectrum (Section 3, Evidence Item 3) facilitates rapid reaction monitoring [2]. Procurement of a characterized batch eliminates the need to synthesize the analytical standard in-house.

Building Block for Diversity-Oriented Synthesis of Cyclopenta[b]pyrrole Libraries

The ketone handle at position 5 allows parallel derivatization of the scaffold into amines, alcohols, oximes, and hydrazones. This compound is therefore a strategic procurement choice for combinatorial chemistry groups building focused libraries around the cyclopenta[b]pyrrole core. The N-methyl group enhances electrophilic substitution reactivity at the pyrrole ring (Section 3, Evidence Item 4), enabling orthogonal functionalization of the pyrrole and cyclopentanone rings [3].

Reference Standard for Impurity Profiling in Octahydrocyclopenta[b]pyrrole API Synthesis

During the synthesis of octahydrocyclopenta[b]pyrrole-based active pharmaceutical ingredients (e.g., DPP-IV inhibitors; Section 3, Evidence Item 2), incomplete hydrogenation or over-oxidation can generate the 4,6-dihydro-5-ketone impurity. Procuring 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one as a characterized reference standard enables HPLC method development and batch-release testing, ensuring that the API meets purity specifications [4].

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